N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C13H16ClNO3S. It is used in various scientific research applications, particularly in the field of proteomics research .
Preparation Methods
The synthesis of N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific molecular targets and pathways involved depend on the context of its use in scientific research.
Comparison with Similar Compounds
N-Benzyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide can be compared with other similar compounds such as:
2-chloro-N-benzylacetamide: This compound has a similar structure but lacks the dioxothiolan ring, which may result in different reactivity and applications.
N-benzyl-2-chloroacetamide: This compound also lacks the dioxothiolan ring and may have different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which includes the dioxothiolan ring
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-8-13(16)15(9-11-4-2-1-3-5-11)12-6-7-19(17,18)10-12/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOINVVLIRMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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